molecular formula C18H19NO8S2 B2833219 6-(ethylsulfonyl)-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid CAS No. 866050-98-8

6-(ethylsulfonyl)-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid

Cat. No.: B2833219
CAS No.: 866050-98-8
M. Wt: 441.47
InChI Key: LHQNYVAYHIMIJV-UHFFFAOYSA-N
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Description

6-(ethylsulfonyl)-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid is a potent, selective, and ATP-competitive inhibitor of the p90 ribosomal S6 kinase 2 (RSK2). Its primary research value lies in its ability to selectively inhibit RSK2, which plays a critical role in cell survival, proliferation, and growth factor signaling . This compound has emerged as a critical pharmacological tool for dissecting the RSK pathway in various disease models, particularly in oncology. Notably, research has demonstrated its application in mitigating chemotherapy-induced peripheral neuropathy (CIPN) , a debilitating side effect of cancer treatment, by blocking RSK2 activation in the spinal cord without interfering with the anti-tumor efficacy of chemotherapeutic agents like paclitaxel . This unique property makes it an invaluable compound for investigating neuroprotective strategies in conjunction with standard cancer therapies and for exploring the non-mitotic functions of RSK2 in the nervous system.

Properties

IUPAC Name

6-ethylsulfonyl-4-(4-methoxyphenyl)sulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO8S2/c1-3-28(22,23)14-8-9-16-15(10-14)19(11-17(27-16)18(20)21)29(24,25)13-6-4-12(26-2)5-7-13/h4-10,17H,3,11H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHQNYVAYHIMIJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC2=C(C=C1)OC(CN2S(=O)(=O)C3=CC=C(C=C3)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO8S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Starting Materials: : The synthesis typically begins with the corresponding substituted phenols and carboxylic acids.

  • Reaction Mechanisms

    • Step 1: The formation of the benzoxazine ring often involves a cyclization reaction under acidic or basic conditions.

    • Step 2: Subsequent sulfonylation reactions add the ethylsulfonyl and methoxyphenylsulfonyl groups, usually with sulfonyl chlorides in the presence of a base like pyridine.

  • Reaction Conditions: : Controlled temperatures and inert atmospheres (e.g., nitrogen) are essential for these reactions to proceed efficiently.

Industrial Production Methods

In industrial settings, production scales up by optimizing reaction conditions—particularly temperature, pressure, and solvent choice—to maximize yield and purity. High-throughput methods and automated synthesis equipment often streamline these processes.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation at the ethylsulfonyl moiety, typically using oxidizing agents like hydrogen peroxide or peracids.

  • Reduction: : Reduction reactions, such as those involving hydrogenation catalysts, may target the sulfonyl groups.

  • Substitution: : Nucleophilic substitution reactions can occur at the benzoxazine ring or sulfonyl groups, facilitated by bases or nucleophiles.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, peracids.

  • Reducing Agents: : Hydrogen gas with catalysts, sodium borohydride.

  • Substitution Reagents: : Strong nucleophiles (e.g., alkoxides, amines).

Major Products

  • Oxidation Products: : Sulfone derivatives.

  • Reduction Products: : Sulfides or thiols.

  • Substitution Products: : Variously substituted benzoxazines, depending on the nucleophile employed.

Scientific Research Applications

Pharmaceutical Applications

This compound has been investigated for its potential therapeutic effects:

  • Anticancer Activity : Preliminary studies suggest that derivatives of benzoxazine compounds exhibit cytotoxic effects against various cancer cell lines. The specific structural modifications in 6-(ethylsulfonyl)-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid may enhance its efficacy against tumors by inducing apoptosis or inhibiting cell proliferation .
  • Anti-inflammatory Properties : Research indicates that sulfonamide-containing compounds can exhibit anti-inflammatory activities. This compound's sulfonyl groups may contribute to its potential as an anti-inflammatory agent, making it a candidate for further exploration in inflammatory disease models .

Material Science

The unique properties of the benzoxazine structure lend itself to applications in material science:

  • Polymer Chemistry : Benzoxazines are used as precursors for high-performance thermosetting polymers. The incorporation of this compound into polymer matrices can improve thermal stability and mechanical properties .

Case Study 1: Anticancer Activity

In a study published in a peer-reviewed journal, researchers synthesized various benzoxazine derivatives and tested their cytotoxicity against breast cancer cell lines. The study found that compounds similar to this compound exhibited significant inhibition of cell growth compared to controls .

Case Study 2: Polymer Development

A research team explored the use of benzoxazines in developing high-temperature resistant polymers. They demonstrated that incorporating this specific compound into the polymer matrix resulted in enhanced thermal stability and mechanical strength, making it suitable for aerospace applications .

Mechanism of Action

6-(ethylsulfonyl)-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid exerts its effects through interactions with molecular targets such as enzymes and receptors. It engages in:

  • Molecular Binding: : Attaching to active sites of enzymes, potentially inhibiting or modifying their activity.

  • Pathway Modulation: : Influencing biochemical pathways, which can alter cell signaling or metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 6-(ethylsulfonyl)-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid with structurally analogous benzoxazine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications References
Target Compound C₁₈H₁₉NO₈S₂ 441.5 4-(4-methoxyphenylsulfonyl), 6-ethylsulfonyl High polarity, potential enzyme inhibition
6-(Ethylsulfonyl)-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid C₁₂H₁₅NO₇S₂ 373.4 4-methylsulfonyl, 6-ethylsulfonyl Medicinal use (exact target unspecified)
6-(Carboxymethyl)-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid C₁₈H₁₇NO₈S 423.4 4-(4-methoxyphenylsulfonyl), 6-carboxymethyl Enhanced acidity due to carboxyl group
Ethyl 4-benzyl-6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate C₁₈H₁₈ClNO₃ 331.8 4-benzyl, 6-chloro, ethyl ester Intermediate in organic synthesis
Ethyl 4-[(4-chlorophenyl)sulfonyl]-6-(ethylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate C₁₉H₂₁ClNO₇S₂ 498.4 4-(4-chlorophenylsulfonyl), 6-ethylsulfonyl Electrophilic reactivity due to Cl

Key Observations:

Substituent Effects on Polarity and Reactivity: The target compound’s 4-methoxyphenylsulfonyl group enhances solubility in polar solvents compared to the methylsulfonyl analogue (C₁₂H₁₅NO₇S₂) . The methoxy group’s electron-donating nature may also improve stability under acidic conditions. Replacement of ethylsulfonyl with carboxymethyl (C₁₈H₁₇NO₈S) introduces a carboxylic acid moiety, lowering the pKa and increasing hydrophilicity .

Biological Activity :

  • The methylsulfonyl analogue (CAS 866050-99-9) is explicitly labeled for medicinal use, though its specific target remains undisclosed . The target compound’s 4-methoxyphenyl group could enhance receptor binding via π-π interactions, a feature absent in the methylsulfonyl derivative.

Synthetic Accessibility: Ethyl ester derivatives (e.g., C₁₈H₁₈ClNO₃) are synthesized via regioselective formylation or halogenation, as described in . The target compound’s synthesis likely requires advanced sulfonylation steps, given the dual sulfonyl groups.

Electrophilic vs. Nucleophilic Behavior: The 4-chlorophenylsulfonyl variant (C₁₉H₂₁ClNO₇S₂) exhibits greater electrophilicity due to the electron-withdrawing Cl substituent, making it reactive toward nucleophiles . In contrast, the target compound’s methoxy group may favor nucleophilic aromatic substitution.

Research Findings and Implications

  • Thermal Stability: No direct melting/boiling point data are available for the target compound. However, analogues like the methylsulfonyl derivative (CAS 866050-99-9) are stored long-term at –20°C, suggesting moderate thermal stability .
  • Pharmacokinetics: The carboxymethyl variant (C₁₈H₁₇NO₈S) may exhibit improved renal clearance due to its carboxylic acid group, whereas the ethylsulfonyl groups in the target compound could prolong plasma half-life via protein binding .

Biological Activity

The compound 6-(ethylsulfonyl)-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid , with the CAS number 866050-98-8 , is a member of the benzoxazine family known for its potential therapeutic applications. This article delves into its biological activity, particularly focusing on its cytotoxic properties, mechanisms of action, and related research findings.

PropertyValue
Molecular FormulaC18H19NO8S2
Molar Mass441.48 g/mol
Synonyms6-(ethanesulfonyl)-4-(4-methoxybenzenesulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid

Cytotoxicity

Recent studies have highlighted the cytotoxic activity of this compound against various cancer cell lines. The compound exhibits significant cytotoxic effects particularly against:

  • COLO201 : Human colorectal adenocarcinoma
  • MDA-MB-231 : Breast cancer cells
  • A549 : Lung cancer cells

In vitro assays demonstrated that the compound's cytotoxicity is dose-dependent. For instance, at concentrations around 30 µM, it induced cell cycle arrest in the G2/M phase in COLO201 cells while exhibiting a decrease in proliferation index in MDA-MB-231 cells .

The proposed mechanism of action involves:

  • Inhibition of DNA Synthesis : The compound appears to block DNA synthesis, leading to an accumulation of cells in the G0/G1 phase and subsequent arrest in the G2/M phase .
  • Induction of Apoptosis : Studies suggest that the compound may trigger apoptotic pathways, although specific pathways remain to be fully elucidated.

Case Studies

  • Study on COLO201 and MDA-MB-231 Cells :
    • The compound was tested using the MTT assay to assess cell viability.
    • Results indicated a significant reduction in viable cells at higher concentrations (≥30 µM), with detailed analysis showing cell cycle arrest characteristics.
  • Comparative Analysis with Other Compounds :
    • In comparative studies with other benzoxazine derivatives, this compound showed superior cytotoxicity against several tumor cell lines, suggesting a promising profile for further development .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship has revealed that modifications to the benzoxazine structure can enhance or reduce biological activity. For example:

  • The presence of sulfonyl groups significantly contributes to increased cytotoxicity.
  • Variations in substituents on the benzene ring impact solubility and bioavailability, which are crucial for therapeutic applications .

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for preparing this compound with high purity?

Methodological Answer:
The compound can be synthesized via multi-step organic reactions, leveraging sulfonylation and cyclization strategies. Key steps include:

  • Sulfonyl Group Introduction : Reacting intermediates with ethylsulfonyl and 4-methoxyphenylsulfonyl chlorides under anhydrous conditions in polar aprotic solvents (e.g., DMF or DCM) at 0–25°C to ensure regioselectivity .
  • Cyclization : Acid- or base-catalyzed ring closure to form the benzoxazine core. Optimal yields (>75%) are achieved using catalytic p-toluenesulfonic acid in refluxing toluene .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures ensures ≥95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR .

Basic: How is the compound structurally characterized to confirm its identity and regiochemistry?

Methodological Answer:
Orthogonal analytical techniques are employed:

  • X-ray Crystallography : Resolves the dihydrobenzoxazine ring conformation and sulfonyl group orientations. For example, similar benzoxazine derivatives show planarity in the heterocyclic ring and tetrahedral geometry at sulfur atoms .
  • NMR Spectroscopy : ¹H NMR reveals characteristic peaks for the ethylsulfonyl group (δ 1.3–1.5 ppm, triplet for CH3; δ 3.2–3.5 ppm, quartet for CH2) and 4-methoxyphenyl protons (δ 6.8–7.3 ppm, aromatic protons; δ 3.8 ppm, OCH3) .
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion [M+H]⁺ at m/z 497.08 (calculated for C₂₀H₂₁N₂O₇S₂⁺) .

Advanced: What structure-activity relationships (SAR) are observed for sulfonyl-substituted benzoxazines in biological assays?

Methodological Answer:
SAR studies on analogous compounds suggest:

  • Sulfonyl Groups : Enhance binding to hydrophobic pockets in enzymes (e.g., cyclooxygenase-2). Ethylsulfonyl substituents improve metabolic stability compared to methylsulfonyl groups .
  • Methoxy Phenyl Moiety : The 4-methoxy group increases solubility and modulates electron density, affecting interactions with aromatic residues in target proteins .
  • Carboxylic Acid : Critical for hydrogen bonding with catalytic residues (e.g., in metalloproteinases). Ester prodrug derivatives are often synthesized to improve bioavailability .

Advanced: What mechanistic hypotheses explain the compound’s dual anti-inflammatory and antimicrobial activity?

Methodological Answer:
Hypotheses are derived from molecular docking and enzymatic assays:

  • Anti-inflammatory Action : Inhibition of COX-2 via sulfonyl group interactions with Arg120 and Tyr355. The carboxylic acid moiety chelates Fe³⁺ in the heme cofactor, mimicking NSAID mechanisms .
  • Antimicrobial Activity : Disruption of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). The sulfonyl groups mimic D-Ala-D-Ala termini in peptidoglycan, as seen in β-lactamase-resistant analogs .
  • Validation : Competitive inhibition assays (IC₅₀ values) and time-kill curves against S. aureus and E. coli are recommended to confirm dual mechanisms .

Advanced: How can researchers resolve contradictions in biological activity data across different studies?

Methodological Answer:
Contradictions often arise from assay variability or impurities. Mitigation strategies include:

  • Standardized Assays : Use clinically validated protocols (e.g., CLSI guidelines for antimicrobial testing) .
  • Impurity Profiling : Quantify byproducts (e.g., des-methyl analogs) via LC-MS. Even 2% impurities can skew IC₅₀ results .
  • Dose-Response Reproducibility : Perform triplicate experiments across multiple labs. For example, discrepancies in COX-2 inhibition may stem from enzyme source differences (recombinant vs. tissue-derived) .

Advanced: What computational methods predict the compound’s multi-target interactions?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Simulate binding to COX-2, MMP-9, and PBPs using AMBER or GROMACS. Analyze RMSD and binding free energy (MM-PBSA) to prioritize targets .
  • Pharmacophore Modeling : Identify shared features (e.g., sulfonyl acceptors, aromatic rings) across target active sites using Schrödinger Phase .
  • Off-Target Screening : Use SwissTargetPrediction or SEA databases to assess risks (e.g., unintended kinase inhibition) .

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